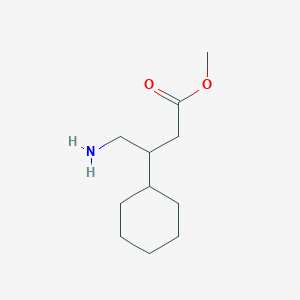

Methyl 4-amino-3-cyclohexylbutanoate

Description

Chemical Classification and Structural Features

From a classification standpoint, Methyl 4-amino-3-cyclohexylbutanoate is a methyl ester of a gamma-amino acid. The core of the molecule is the butanoate chain, a derivative of butyric acid. nih.govsciopen.com Butyric acid and its esters, known as butanoates or butyrates, are well-documented in chemical literature. nih.govintrospectivemarketresearch.com The nomenclature "4-amino" indicates the presence of an amino group (-NH2) at the fourth carbon of the butanoate chain, while "3-cyclohexyl" specifies a cyclohexyl ring attached to the third carbon.

The structural features of this compound are key to its chemical properties and potential applications. The molecule possesses several key functionalities:

Methyl Ester Group (-COOCH3): This group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid. It can also undergo transesterification reactions.

Amino Group (-NH2): The primary amine is basic and can be protonated to form an ammonium salt. It is also a nucleophile and can participate in a variety of reactions, such as acylation and alkylation.

Cyclohexyl Group (C6H11): This bulky, non-polar aliphatic ring influences the molecule's steric hindrance and lipophilicity. The stereochemistry of the cyclohexyl group's attachment to the butanoate backbone can lead to diastereomers.

Chiral Centers: The carbon atoms at positions 3 and potentially 4 of the butanoate chain are chiral centers, meaning that this compound can exist as multiple stereoisomers.

These structural elements are summarized in the table below.

| Feature | Description |

| IUPAC Name | This compound |

| Molecular Formula | C11H21NO2 |

| Functional Groups | Methyl Ester, Primary Amine, Cyclohexyl Ring |

| Core Structure | Butanoate |

| Key Substituents | 4-amino, 3-cyclohexyl |

| Chirality | Contains at least one chiral center |

Academic Significance as a Synthetic Target

The synthesis of novel molecules with well-defined structures is a cornerstone of modern organic chemistry. acs.org this compound, as a bifunctional amino ester, represents a valuable synthetic target for several reasons. The presence of both an amino and an ester group allows for a wide range of chemical modifications, making it a versatile building block for the synthesis of more complex molecules. encyclopedia.pubchemrxiv.org

The academic interest in synthesizing such compounds lies in the development of new synthetic methodologies and the exploration of their potential applications. For instance, amino acids and their esters are fundamental components of peptides and proteins and have been utilized in the development of pharmaceuticals. The synthesis of non-natural amino acids, like the parent acid of this compound, is of particular interest for creating peptidomimetics with enhanced stability or novel biological activities.

Furthermore, the stereoselective synthesis of this compound presents a significant challenge that can drive innovation in asymmetric synthesis. The control of stereochemistry at the C3 and C4 positions is crucial, as different stereoisomers can exhibit distinct biological activities.

Overview of Research Trajectories for Substituted Butanoates and Related Amino Esters

Research into substituted butanoates and their derivatives is a vibrant area of study. Butyric acid itself and its simpler esters are used as flavoring agents and in the production of plastics. nih.gov More complex derivatives are being investigated for their therapeutic potential. For example, some derivatives of butyric acid have been studied for their role in inhibiting histone deacetylase, which has implications for cancer therapy. koreascience.kr

The research trajectory for amino esters is also well-established, particularly in the context of medicinal chemistry and materials science. Amino acid esters are often used as prodrugs to improve the bioavailability of pharmaceuticals. They are also key components in the synthesis of biodegradable polymers. chemrxiv.org

The synthesis of bifunctional molecules like this compound aligns with the broader trend of creating complex and highly functionalized molecules for specific applications. mdpi.com The development of efficient synthetic routes to such compounds is a continuous goal in organic synthesis, often involving multicomponent reactions or novel catalytic systems. nih.gov

The table below summarizes the key research areas for related compounds.

| Compound Class | Key Research Areas |

| Substituted Butanoates | Flavor and Fragrance Industry, Polymer Synthesis, Pharmaceutical Development nih.gov |

| Amino Esters | Prodrug Design, Peptide Synthesis, Chiral Auxiliaries, Polymer Chemistry chemrxiv.org |

| Bifunctional Molecules | Development of Novel Synthetic Methodologies, Building Blocks for Complex Molecules, Materials Science encyclopedia.pubmdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

methyl 4-amino-3-cyclohexylbutanoate |

InChI |

InChI=1S/C11H21NO2/c1-14-11(13)7-10(8-12)9-5-3-2-4-6-9/h9-10H,2-8,12H2,1H3 |

InChI Key |

ZQLIZGAAFBTAMO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CN)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Amino 3 Cyclohexylbutanoate

General Synthetic Routes to Substituted Butanoates

The construction of the substituted butanoate backbone of methyl 4-amino-3-cyclohexylbutanoate can be achieved through several established synthetic strategies. These routes often involve the formation of key carbon-carbon and carbon-nitrogen bonds.

Multi-step Preparations from Readily Available Precursors

One common approach to synthesizing substituted butanoates involves multi-step reaction sequences that utilize readily available and inexpensive starting materials. For a molecule like this compound, a plausible retrosynthetic analysis would disconnect the molecule into simpler fragments.

A common strategy for the synthesis of 3-alkyl-4-aminobutanoic acids involves the Michael addition of nitromethane (B149229) to a 2-alkenoic ester. This is followed by the catalytic hydrogenation of the resulting 3-(nitromethyl)alkanoic ester and subsequent acid hydrolysis of the reduction product. northwestern.edu

Another versatile method for creating the β-amino ester framework is the Mannich reaction. This reaction typically involves an aldehyde, an amine, and a compound containing an acidic proton, such as a malonic ester. Catalytic asymmetric direct Mannich-type reactions can provide β-amino esters with high enantioselectivity. organic-chemistry.org For the target molecule, a cyclohexyl-substituted aldehyde could react with an amine and a suitable acetate (B1210297) equivalent.

The Reformatsky reaction offers another pathway, where an α-halo ester reacts with a carbonyl compound in the presence of zinc metal. A modification of this reaction can be used for the synthesis of β-amino esters.

A general multi-step synthesis could commence with a Michael addition of a nitrogen nucleophile to a cyclohexyl-substituted α,β-unsaturated ester. Subsequent reduction of the resulting intermediate would yield the desired product. The choice of starting materials and reagents would be critical to ensure good yields and avoid side reactions.

Table 1: Comparison of General Synthetic Routes for Substituted Butanoates

| Synthetic Route | Key Intermediates | Advantages | Disadvantages |

| Michael Addition | α,β-Unsaturated esters, Nitroalkanes | Readily available starting materials, Good for C-C and C-N bond formation. northwestern.edu | May require subsequent reduction and hydrolysis steps. northwestern.edu |

| Mannich Reaction | Aldehydes, Amines, Enolizable esters | Can create complex molecules in a single step, Amenable to asymmetric catalysis. organic-chemistry.org | May have issues with regioselectivity and stereoselectivity without proper catalysts. |

| Reformatsky Reaction | α-Halo esters, Carbonyl compounds | Utilizes readily available starting materials. | Traditionally uses stoichiometric zinc, which can be a drawback. |

Convergent and Divergent Synthetic Strategies

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound and its analogues.

In contrast, a divergent synthesis would start from a common intermediate that is subsequently modified to produce a library of related compounds. For example, a key intermediate possessing the 4-amino-3-cyclohexylbutanoate core could be synthesized. The amino group or the ester functionality could then be further elaborated to generate a range of derivatives. This strategy is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

Stereoselective and Asymmetric Synthesis Approaches

The presence of two stereocenters in this compound (at C3 and C4) necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound.

Enantioselective Catalysis in C-C and C-N Bond Formation

The asymmetric formation of carbon-carbon and carbon-nitrogen bonds is a cornerstone of modern organic synthesis. For the synthesis of chiral β-amino esters, enantioselective conjugate additions (aza-Michael reactions) are particularly powerful. hilarispublisher.com

Enantioselective Conjugate Addition: The addition of an amine or an amine equivalent to a cyclohexyl-substituted α,β-unsaturated ester can be catalyzed by a chiral catalyst, such as a chiral organocatalyst or a transition metal complex with a chiral ligand. This approach directly establishes the stereochemistry at the C3 and C4 positions. For example, chiral amine catalysts can activate α,β-unsaturated aldehydes towards enantioselective 1,4-addition of N-silyloxycarbamate nucleophiles. acs.org

Catalytic Asymmetric Mannich Reaction: As mentioned earlier, the Mannich reaction can be rendered asymmetric through the use of chiral catalysts. A chiral catalyst can control the facial selectivity of the addition of an enolate to a chiral imine, thereby determining the stereochemistry of the newly formed C-C and C-N bonds.

Table 2: Examples of Catalysts in Asymmetric Synthesis of β-Amino Esters

| Catalyst Type | Reaction | Typical Enantioselectivity (ee) | Reference |

| Chiral Phosphoric Acids | Aza-Michael Addition | High | N/A |

| Chiral Amines (e.g., Proline derivatives) | Mannich Reaction | Often >90% | N/A |

| Chiral Metal Complexes (e.g., Cu, Pd, Rh) | Conjugate Addition | Can be very high, >95% | N/A |

Diastereoselective Control in Cyclohexyl Ring Systems

The stereochemistry of the cyclohexyl ring can influence the diastereoselectivity of reactions at adjacent positions. The bulky nature of the cyclohexyl group can create a steric bias, favoring the approach of reagents from the less hindered face of a reactive intermediate.

In the context of synthesizing this compound, if a chiral center already exists within the cyclohexyl ring, it can direct the stereochemical outcome of subsequent reactions on the butanoate chain. This is known as substrate-controlled diastereoselection.

Alternatively, reagent-controlled diastereoselection can be employed, where a chiral reagent or catalyst is used to favor the formation of one diastereomer over another, regardless of the substrate's inherent stereochemistry. For example, the reduction of a β-keto-γ-cyclohexylbutanoate precursor with a chiral reducing agent could proceed with high diastereoselectivity to set the stereochemistry at the β-position.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as a chiral oxazolidinone or a derivative of pseudoephedrine, could be attached to the butanoate backbone. The presence of the auxiliary would then control the stereoselective introduction of the amino group at the C4 position or the cyclohexyl group at the C3 position.

For instance, an α,β-unsaturated amide derived from (S,S)-(+)-pseudoephedrine can undergo a diastereoselective conjugate addition of a nitrogen nucleophile to produce a β-amino amide adduct with high diastereoselectivity. Subsequent cleavage of the auxiliary would provide the desired chiral β-amino acid derivative. researchgate.net

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction Controlled | Typical Diastereoselectivity (de) |

| Evans' Oxazolidinones | Aldol, Alkylation, Conjugate Addition | >95% |

| Pseudoephedrine | Alkylation, Conjugate Addition | Often >90% |

| Camphorsultam | Diels-Alder, Alkylation | >90% |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Alkylation of Carbonyls | >95% |

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer powerful pathways to chiral β-amino acids. Key enzymatic strategies applicable to the synthesis of this compound include asymmetric synthesis using transaminases and kinetic resolution via lipases.

Transaminase-Catalyzed Asymmetric Synthesis: Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.govresearchgate.net This approach can theoretically achieve 100% conversion of a prochiral β-keto ester into a single enantiomer of the desired β-amino acid. nih.govresearchgate.net For the synthesis of this compound, a plausible route involves the enzymatic amination of a precursor, methyl 3-cyclohexyl-4-oxobutanoate.

The primary challenge with β-keto acid substrates is their propensity to decarboxylate. nih.gov Therefore, using the more stable β-keto ester as the substrate is a common and effective strategy. researchgate.net Engineered ω-transaminases have shown activity on a variety of substrates, including those with bulky side chains, making this a promising route for installing the chiral amine at the C-3 position with high enantioselectivity. nih.govacs.org

Lipase-Catalyzed Kinetic Resolution: Kinetic resolution is another robust chemoenzymatic strategy. In this method, an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the two. hilarispublisher.com Lipases are frequently used for the resolution of racemic β-amino esters. mdpi.comresearchgate.net For instance, a racemic mixture of this compound could be subjected to enzymatic hydrolysis where a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), would selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the unreacted (R)-ester behind. mdpi.com This method can yield products with excellent enantiomeric excess (ee) and good chemical yields for both the unreacted ester and the hydrolyzed acid. mdpi.com

| Enzymatic Method | Enzyme Class | Key Advantage | Typical Substrate | Potential Application |

|---|---|---|---|---|

| Asymmetric Synthesis | ω-Transaminase (ω-TA) | Theoretical 100% yield of one enantiomer | β-Keto ester | Conversion of methyl 3-cyclohexyl-4-oxobutanoate to a single enantiomer of the target compound. nih.gov |

| Kinetic Resolution | Lipase (e.g., CAL-B) | High enantioselectivity for separating racemic mixtures | Racemic β-Amino ester | Separation of racemic this compound to yield both enantiomers with high ee. hilarispublisher.commdpi.com |

Key Reaction Steps and Intermediate Transformations

The construction of this compound relies on a series of key chemical transformations to build the carbon skeleton, introduce the necessary functional groups (amine and ester), and establish the correct stereochemistry.

Alpha-Functionalization Strategies

While the primary structure of the target compound involves substitution at the β-position (C3), strategies involving α-functionalization of a precursor molecule can be employed. Mannich-type reactions, which involve the aminomethylation of a carbon nucleophile, are a common method for synthesizing β-amino carbonyl compounds. organic-chemistry.org In a relevant approach, silyl (B83357) ketene (B1206846) acetals can react with imines in the presence of a catalyst to form the β-amino ester skeleton.

Alternatively, homologation of α-amino acids can provide a route to β-amino acids. The Arndt-Eistert homologation, for example, extends a carboxylic acid by one methylene (B1212753) unit, which could be adapted to build the butanoate chain from a cyclohexyl-substituted α-amino acid precursor. organic-chemistry.org

Stereospecific Hydrogenation Reactions

Asymmetric hydrogenation is one of the most direct and efficient methods for establishing the stereocenter in chiral amines. nih.govmdpi.com This approach typically involves the hydrogenation of a prochiral enamine or imine precursor using a transition metal catalyst complexed with a chiral ligand. Rhodium and Ruthenium-based catalysts with chiral phosphine (B1218219) ligands are well-established for the hydrogenation of N-acyl-β-(amino)acrylates, which are common precursors for β-amino acids. hilarispublisher.com

For the synthesis of this compound, a key intermediate would be an enamine, such as methyl 4-amino-3-cyclohexyl-2-butenoate. Hydrogenation of this precursor using a chiral catalyst system, for example, a Rhodium catalyst with a bisphosphine ligand, can deliver the desired product with high enantioselectivity. The choice of ligand is critical for achieving high stereocontrol.

| Catalyst System | Substrate Type | Typical Result | Reference |

|---|---|---|---|

| Rh-Bisphosphine Complexes | (Z)-enamines / N-acyl-β-(amino)acrylates | High yield and enantioselectivity (>90% ee) | hilarispublisher.com |

| Ru-Bisphosphine Complexes | N-acyl-β-(amino)acrylates | High enantioselectivity | hilarispublisher.com |

| Ir-f-Binaphane Complexes | N-Alkyl Imines | High enantioselectivity (up to 90% ee) | mdpi.com |

Epoxidation and Azidation in Synthetic Sequences

A powerful strategy for introducing the amine functionality at the β-position with stereocontrol involves the ring-opening of an epoxide. This sequence begins with an α,β-unsaturated ester, such as methyl 3-cyclohexylidenepropanoate. Asymmetric epoxidation of the double bond would create a chiral epoxide.

Subsequent regioselective ring-opening of this epoxide with an azide (B81097) source, like sodium azide, would proceed via an SN2 mechanism, typically attacking the less sterically hindered carbon and inverting the stereochemistry at that center. This introduces the azide group, which serves as a precursor to the amine. The resulting α-azido-β-hydroxy ester can then be converted to the target compound through reduction of the azide (e.g., via catalytic hydrogenation) and deoxygenation of the hydroxyl group. This multi-step sequence provides excellent control over the stereochemistry of the final product.

Coupling Reactions for Cyclohexyl Moiety Introduction

The introduction of the cyclohexyl group onto the butanoate backbone can be effectively achieved using modern cross-coupling reactions. These reactions form a carbon-carbon bond by coupling an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium.

A plausible strategy would involve a Suzuki coupling reaction. In this scenario, a cyclohexylboronic acid or its ester derivative would be coupled with a precursor containing a leaving group at the appropriate position, such as methyl 4-bromo-3-oxobutanoate. Another option is the Negishi coupling, which would utilize a cyclohexylzinc reagent. These reactions are known for their high functional group tolerance and reliability in constructing complex molecular frameworks.

Esterification and Amine Protection/Deprotection Methodologies

The synthesis of this compound requires careful management of its two functional groups: the amine and the carboxylic acid (as its methyl ester).

Esterification: The methyl ester is typically introduced by reacting the corresponding carboxylic acid with methanol (B129727) under acidic conditions. Common reagents to facilitate this transformation include thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol. The TMSCl/methanol system is particularly convenient as it allows for reactions to proceed at room temperature with good to excellent yields and a simple workup.

Amine Protection and Deprotection: The nucleophilic nature of the amine group often necessitates its protection during subsequent synthetic steps to prevent unwanted side reactions. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to many reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Cbz Group: Introduced using benzyl (B1604629) chloroformate (CbzCl), it is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst), a method that is often compatible with other functional groups.

| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂/Pd) |

Chemical Reactivity and Transformations of Methyl 4 Amino 3 Cyclohexylbutanoate

Reactions at the Amino Functionality

The primary amino group in Methyl 4-amino-3-cyclohexylbutanoate is a nucleophilic center, capable of participating in a variety of bond-forming reactions. However, its reactivity is modulated by the adjacent sterically demanding cyclohexyl group.

Amidation and Urethane (B1682113) Formation

The amino group can react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form amides. This transformation is a cornerstone of peptide synthesis and is widely applicable to amino esters. For sterically hindered amino acids, specialized coupling reagents may be necessary to achieve efficient amidation. nih.govnih.gov The synthesis of amides from sterically hindered amines often requires robust methods, such as the use of isocyanates with Grignard reagents, to overcome the steric barrier. chimia.ch

Similarly, the reaction of the amino group with isocyanates or chloroformates leads to the formation of ureas and urethanes (carbamates), respectively. The formation of urethanes is a common method for the protection of amino groups in organic synthesis. nih.govresearchgate.net The synthesis of urethane polymers from amino acid-based monomers has also been explored. rsc.org The steric hindrance presented by the cyclohexyl group in this compound may necessitate more forceful reaction conditions or specific catalysts to facilitate these transformations. For instance, poorly nucleophilic or sterically hindered primary amines have been successfully converted to isocyanates using di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst. nih.gov

Table 1: Examples of Amidation and Urethane Formation with Amino Esters

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| β-Amino Ester | Acyl Chloride | Amide | Base (e.g., triethylamine), aprotic solvent |

| β-Amino Ester | Carboxylic Anhydride | Amide | Base or acid catalyst |

| β-Amino Ester | Isocyanate | Urea | Aprotic solvent |

| β-Amino Ester | Chloroformate | Urethane | Base (e.g., pyridine), aprotic solvent |

Alkylation and Arylation Reactions

The nitrogen atom of the amino group can act as a nucleophile in substitution reactions with alkyl or aryl halides to yield secondary or tertiary amines. The direct N-alkylation of α-amino acid esters with alcohols has been achieved using ruthenium catalysts, with excellent retention of stereochemistry. nih.gov However, steric hindrance around the nitrogen atom, as is present in this compound, can significantly impede the rate of these reactions. nih.gov For instance, the alkylation of sterically hindered neopentyl amino-substituted compounds can be challenging. nih.gov In such cases, more reactive alkylating agents or the use of catalysts may be required to achieve the desired transformation. The synthesis of β-amino esters through the regioselective amination of allyl bromides with aryl and alkyl amines has also been reported. researchgate.net

Condensation Reactions with Carbonyl Compounds

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). These reactions are typically reversible and are often catalyzed by acids. The resulting imines can be further reduced to form stable secondary amines. The steric bulk of the cyclohexyl group may influence the equilibrium of imine formation. Condensation reactions of β-amino acids with other nucleophiles are a key step in the biosynthesis of various natural products. researchgate.net The Mannich reaction, a three-component condensation of an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound, is a classic method for the synthesis of β-amino carbonyl compounds. organic-chemistry.org

Reactions at the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions. The proximity of the amino group and the steric hindrance from the cyclohexyl group can influence the rate and outcome of these transformations.

Hydrolysis to the Corresponding Carboxylic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-cyclohexylbutanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. For sterically hindered esters, harsher conditions such as higher temperatures or stronger bases may be necessary. researchgate.netchemicalforums.com The hydrolysis of sterically hindered esters can also be facilitated by using non-aqueous solvent systems to enhance the reactivity of the hydroxide ion. researchgate.net The neighboring amino group can also influence the rate of ester hydrolysis. rsc.org Lipase-catalyzed hydrolysis offers a mild and enantioselective method for the hydrolysis of β-amino esters. mdpi.com

Transesterification Processes

Transesterification involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and driving the reaction to completion often requires using a large excess of the new alcohol or removing the alcohol byproduct. masterorganicchemistry.com The transesterification of β-keto esters is a well-established transformation, and the presence of the amino group in β-amino esters can catalyze this reaction. nih.govnih.gov Steric hindrance around the ester carbonyl, as imposed by the cyclohexyl group, can slow down the rate of transesterification, potentially requiring more forcing conditions or specific catalysts like titanium ethoxide, which has been used for the transesterification of sterically hindered β-keto esters. nih.gov One-pot synthesis of N-alkyl-β-amino esters from acrylates and amines followed by transesterification with methanol (B129727) has been reported, indicating the feasibility of this reaction even with some degree of steric hindrance. cambridge.org

Table 2: Summary of Reactions at the Ester Moiety

| Reaction | Reagents | Product | Key Considerations |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | 4-Amino-3-cyclohexylbutanoic acid | Steric hindrance may require harsh conditions. researchgate.net |

| Transesterification | R'OH, H⁺ or OR'⁻ | This compound | Equilibrium reaction; steric hindrance can affect rate. nih.govcambridge.org |

Reduction to Alcohols

The ester functionality of this compound is susceptible to reduction to its corresponding primary alcohol, 4-amino-3-cyclohexylbutan-1-ol. This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of a carboxylic acid derivative into an alcohol, which can serve as a versatile intermediate for further chemical modifications. The choice of reducing agent is crucial and depends on the desired selectivity and the presence of other functional groups in the molecule.

Commonly employed reducing agents for this purpose include lithium aluminum hydride (LAH) and sodium borohydride (B1222165). LAH is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including esters, to alcohols. byjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orglibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde to yield the primary alcohol after an aqueous workup. libretexts.org

Sodium borohydride, while generally less reactive than LAH, can also be used for the reduction of esters, often with the aid of additives or under specific reaction conditions. For instance, the use of sodium borohydride in combination with a Lewis acid like cerium(III) chloride (CeCl₃) in an alcoholic solvent can effectively reduce methyl esters to their corresponding alcohols. tandfonline.comtandfonline.com This system offers a milder alternative to LAH and can exhibit greater chemoselectivity. The reaction conditions for the reduction of methyl esters to primary alcohols are summarized in the table below.

| Reducing Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LAH) | Anhydrous Diethyl Ether or THF | 0°C to room temperature, followed by aqueous workup | orgsyn.orglibretexts.org |

| Sodium Borohydride / Cerium(III) Chloride | Ethanol or Methanol | Room temperature | tandfonline.comtandfonline.com |

| Sodium Borohydride | THF/Methanol | Reflux | ias.ac.inresearchgate.net |

Transformations Involving the Cyclohexyl Ring

The cyclohexyl moiety of this compound presents opportunities for various chemical transformations, allowing for the introduction of new functional groups and the modification of the molecule's physical and biological properties. The reactivity of the cyclohexyl ring is characteristic of saturated hydrocarbons, primarily involving free-radical substitution reactions.

Functionalization of the cyclohexyl ring can be achieved through several methods, including halogenation and hydroxylation. These reactions introduce versatile handles for further synthetic manipulations.

Halogenation: The substitution of a hydrogen atom on the cyclohexyl ring with a halogen (e.g., chlorine or bromine) can be initiated by ultraviolet (UV) light or the use of radical initiators. studysmarter.co.ukmsu.edu This free-radical halogenation typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.com The regioselectivity of this reaction can be influenced by the stability of the resulting cyclohexyl radical, with tertiary hydrogens being more reactive than secondary hydrogens.

Hydroxylation: The introduction of a hydroxyl group onto the cyclohexyl ring can be accomplished through various oxidative methods. mdpi.com This can include the use of strong oxidizing agents or, more selectively, through catalytic processes. nih.govsemanticscholar.org The position of hydroxylation can be directed by the presence of neighboring groups or through the use of specific catalysts that can achieve site-selectivity. semanticscholar.org The functionalization of the cyclohexyl ring is a key strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. pharmablock.comnih.gov

| Transformation | Reagents and Conditions | Description | Reference |

|---|---|---|---|

| Free-Radical Halogenation | Cl₂ or Br₂ with UV light or a radical initiator | Substitutes a hydrogen atom with a halogen via a free-radical chain reaction. | studysmarter.co.ukmsu.edu |

| Oxidative Hydroxylation | Various oxidizing agents or catalytic systems (e.g., with metal complexes) | Introduces a hydroxyl group onto the ring. | mdpi.comresearchgate.net |

The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The conformational preference of the 3-substituent in this compound will significantly influence the stereochemical outcome of reactions on the cyclohexyl ring.

The amino- and methylbutanoate-bearing substituent at the 3-position will preferentially occupy an equatorial position to minimize steric interactions. This conformational bias will dictate the accessibility of the different C-H bonds on the ring to incoming reagents. For instance, in a free-radical halogenation, the approach of the halogen radical will be sterically hindered on the face of the ring occupied by the bulky substituent. This can lead to a diastereoselective reaction, favoring the formation of one stereoisomer over another. beilstein-journals.orgnih.gov

Similarly, in catalytic hydroxylations, the coordination of the substrate to the catalyst's active site will be influenced by the conformation of the cyclohexyl ring. The stereochemical outcome of the reaction will depend on which face of the ring is presented to the oxidative species. Therefore, a thorough understanding of the conformational dynamics of the substituted cyclohexane is essential for predicting and controlling the stereoselectivity of its functionalization. slideshare.netmasterorganicchemistry.com The principles of stereoselective synthesis are crucial in the preparation of chiral molecules with specific biological activities. nih.gov

Stereochemical Aspects in the Research of Methyl 4 Amino 3 Cyclohexylbutanoate

Analysis of Stereoisomers and Enantiomers

Methyl 4-amino-3-cyclohexylbutanoate possesses two chiral centers, leading to the existence of four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). These stereoisomers can be grouped into two pairs of enantiomers ((3R,4S)/(3S,4R) and (3R,4R)/(3S,4S)) and four pairs of diastereomers. The distinct three-dimensional arrangement of the amino and cyclohexyl groups relative to the carbon backbone in each stereoisomer results in different physical and chemical properties.

The analysis and separation of these stereoisomers are typically achieved using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The differential interaction of each enantiomer with the chiral stationary phase allows for their separation and quantification. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are also crucial for elucidating the relative stereochemistry of the molecule by analyzing coupling constants and through-space interactions (e.g., NOE experiments).

Control of Relative and Absolute Stereochemistry in Synthesis

The synthesis of specific stereoisomers of this compound requires precise control over both relative and absolute stereochemistry. Stereoselective synthetic strategies are employed to favor the formation of a desired stereoisomer over others.

One common approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to guide the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of β-amino acids, chiral sultams are often used as auxiliaries to direct the stereoselective addition of nucleophiles.

Asymmetric catalysis is another powerful tool for controlling stereochemistry. Chiral catalysts, often metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. For instance, the enantioselective reduction of a corresponding β-keto ester or the asymmetric hydrogenation of an enamine precursor can establish the desired stereocenters with high enantioselectivity.

Substrate-controlled synthesis is also a viable strategy, where the existing stereocenters in a starting material direct the formation of new stereocenters. This approach is particularly useful in the synthesis of complex molecules with multiple chiral centers.

| Synthetic Strategy | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. | High diastereoselectivity, well-established methods, requires additional steps for attachment and removal. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High enantioselectivity, atom-economical, catalyst development can be challenging. |

| Substrate Control | Existing stereocenters in the starting material influence the stereochemical outcome of subsequent reactions. | Effective for complex molecules, relies on the availability of chiral starting materials. |

Diastereoselective Induction in Subsequent Transformations

Once a specific stereoisomer of this compound is synthesized, its existing stereocenters can influence the stereochemical outcome of further chemical modifications. This phenomenon, known as diastereoselective induction, is a cornerstone of stereocontrolled synthesis.

For example, reactions involving the amino or ester functionalities of the molecule can be influenced by the adjacent chiral centers. The cyclohexyl group, due to its steric bulk, can also play a significant role in directing the approach of reagents, leading to the preferential formation of one diastereomer in subsequent reactions. This control is crucial when this compound is used as a building block for the synthesis of more complex molecules. The principles of Felkin-Anh and Cram's rule can often be used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a stereocenter.

Enantiomeric Excess Determination Methodologies

The determination of the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is critical to assess the success of an asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining enantiomeric excess. By using a column with a chiral stationary phase, the enantiomers of the compound can be separated and their relative peak areas can be used to calculate the ee.

NMR Spectroscopy with Chiral Shift Reagents is another common technique. A chiral lanthanide shift reagent is added to the NMR sample, which forms diastereomeric complexes with the enantiomers. These diastereomeric complexes have different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

Circular Dichroism (CD) Spectroscopy can also be employed. Enantiomers interact differently with circularly polarized light, resulting in distinct CD spectra. The intensity of the CD signal can be correlated with the enantiomeric excess.

| Methodology | Principle | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | High accuracy and resolution, widely applicable. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR chemical shifts. | Rapid analysis, provides structural information. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by enantiomers. | Sensitive technique, non-destructive. |

Computational and Theoretical Investigations of Methyl 4 Amino 3 Cyclohexylbutanoate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of "Methyl 4-amino-3-cyclohexylbutanoate" and how its shape influences its properties. The flexibility of the cyclohexyl ring and the rotatable bonds in the butanoate chain give rise to various possible conformations.

Computational studies on the analogous compound Gabapentin have shown that the cyclohexyl ring can adopt different chair and boat conformations. mdpi.com Furthermore, the aminomethyl and acetic acid side chains can be situated in either axial or equatorial positions. mdpi.comresearchgate.net For Gabapentin, it has been demonstrated through both experimental and computational methods that the equatorial conformation is generally more stable in solution. mdpi.com However, in the solid state, both axial and equatorial conformers can coexist, indicating that intermolecular forces play a significant role in stabilizing less favorable intramolecular conformations. mdpi.com

For "this compound," similar conformational preferences can be anticipated. The large cyclohexyl group attached to the chiral center at the 3-position of the butanoate chain will sterically influence the preferred spatial arrangement of the molecule. Molecular mechanics and quantum mechanics calculations can be employed to determine the relative energies of different conformers and identify the most stable, low-energy structures.

Table 1: Predicted Conformational Data for a Gabapentin Analog

| Parameter | Value | Method of Prediction |

|---|---|---|

| Most Stable Conformer | Equatorial placement of the side chain | Low-temperature 1H NMR and Computational Modeling mdpi.com |

| Energy Difference (Axial vs. Equatorial) | Equatorial is more abundant (2:1 ratio at -80 °C) | Low-temperature 1H NMR mdpi.com |

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of "this compound." These calculations can determine properties like the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential.

Studies on Gabapentin have utilized DFT to analyze its electronic properties in both its neutral and zwitterionic forms. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

For "this compound," the molecular electrostatic potential map would likely show negative potential around the oxygen atoms of the ester group and a positive potential around the hydrogen atoms of the amino group. researchgate.net This information is crucial for predicting how the molecule will interact with other molecules and biological targets. researchgate.net

Table 2: Calculated Electronic Properties of Gabapentin

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | TBD by specific DFT calculations | Indicates chemical reactivity and stability |

| Dipole Moment | Calculated to be different for neutral and zwitterionic forms | Influences intermolecular interactions researchgate.net |

Reaction Mechanism Elucidation via Computational Chemistry

For instance, computational studies can be used to investigate the stereoselectivity of reactions, which is particularly relevant for "this compound" due to its chiral center. By modeling the transition states leading to different stereoisomers, it is possible to predict which isomer is likely to be the major product.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. Methods like DFT can be used to calculate the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net For "this compound," theoretical predictions of the 1H and 13C NMR spectra would be invaluable for structural elucidation and for distinguishing between different stereoisomers. These theoretical spectra can aid in the interpretation of experimental data.

Table 3: Theoretical vs. Experimental Spectroscopic Data Correlation for Analogs

| Spectroscopic Technique | Predicted Parameter | Experimental Correlation |

|---|---|---|

| FT-IR | Vibrational Frequencies | Good agreement for functional group regions researchgate.net |

| 1H NMR | Chemical Shifts | Good correlation with experimental values researchgate.net |

In Silico Studies of Stereochemical Preferences

"this compound" possesses a chiral center at the 3-position of the butanoate chain, meaning it can exist as two enantiomers. In silico studies are particularly useful for investigating the stereochemical aspects of such molecules.

Molecular docking simulations can be used to predict how each enantiomer might interact with a chiral environment, such as the active site of an enzyme or a receptor. nih.gov These simulations can help to explain any observed differences in the biological activity of the enantiomers. By calculating the binding energies and analyzing the intermolecular interactions for each stereoisomer, it is possible to predict which one will have a higher affinity for a particular biological target. nih.gov Such studies are crucial in the development of stereoselective syntheses and in understanding the pharmacological properties of chiral drugs.

Advanced Analytical Methodologies for the Characterization of Methyl 4 Amino 3 Cyclohexylbutanoate

Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)

Spectroscopy is indispensable for the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed portrait of the molecular architecture of Methyl 4-amino-3-cyclohexylbutanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its local environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying the carbonyl carbon of the ester and the various carbons within the cyclohexyl ring. Isotope labeling strategies can be employed to enhance signals and simplify complex spectra, particularly in larger molecules. nih.govnih.govsemanticscholar.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Cyclohexyl protons | 0.8 - 1.8 | Multiplet | 11H |

| -CH₂- (butanoate chain) | 2.2 - 2.5 | Multiplet | 2H |

| -CH- (chiral center) | 2.8 - 3.1 | Multiplet | 1H |

| -CH₂-NH₂ | 2.9 - 3.2 | Multiplet | 2H |

| -NH₂ | 1.5 - 2.5 (variable) | Broad Singlet | 2H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexyl carbons | 25 - 45 |

| -CH- (chiral center) | 40 - 50 |

| -CH₂- (butanoate chain) | 35 - 45 |

| -CH₂-NH₂ | 40 - 50 |

| -OCH₃ (methyl ester) | 50 - 55 |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. unito.it

For this compound (C₁₁H₂₁NO₂), the molecular weight is approximately 199.29 amu. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 199. The molecule would then undergo predictable fragmentation, breaking at its weakest bonds. Common fragmentation pathways for amino esters include alpha-cleavage adjacent to the nitrogen atom and cleavage at the ester group. nih.gov The fragmentation of the cyclohexyl ring can also produce a characteristic series of ions. researchgate.net

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 199 | [C₁₁H₂₁NO₂]⁺ | Molecular Ion (M⁺) |

| 168 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| 140 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

| 116 | [C₇H₁₄N]⁺ | Alpha-cleavage next to the amine |

| 83 | [C₆H₁₁]⁺ | Loss of the amino-butanoate side chain |

| 74 | [CH₂=CH(OH)OCH₃]⁺ | McLafferty rearrangement |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. Each type of bond and functional group has a characteristic absorption range. libretexts.org

In the IR spectrum of this compound, several key absorptions would confirm its structure. The presence of a primary amine (-NH₂) is typically indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region. libretexts.org The ester functional group is identified by a very strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1735-1750 cm⁻¹, and C-O stretching bands in the 1100-1300 cm⁻¹ range. masterorganicchemistry.comresearchgate.net Finally, the abundant C-H bonds of the alkyl chain and cyclohexyl ring would produce strong, sharp stretching absorptions just below 3000 cm⁻¹. libretexts.org

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine | N-H Bend | 1590 - 1650 | Medium |

| Alkane | C-H Stretch | 2850 - 2960 | Strong, Sharp |

| Ester | C=O Stretch | 1735 - 1750 | Strong, Sharp |

Chromatographic Methods for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net For this compound, chromatographic methods are vital for assessing the purity of a sample, separating it from starting materials or byproducts, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for separating components of a mixture in a liquid mobile phase through a solid stationary phase.

For the analysis of this compound, a polar compound due to its amine group, reversed-phase HPLC (RP-HPLC) is the most common approach. In this method, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. To achieve good peak shape and retention for the basic amine, the mobile phase is often acidified (e.g., with formic acid or trifluoroacetic acid) to protonate the amine group. Detection can be challenging as the molecule lacks a strong UV chromophore. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (in an LC-MS setup) are highly suitable.

Hypothetical RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a separation technique where the mobile phase is a gas. It is suitable for compounds that are volatile or can be made volatile without decomposition. This compound has sufficient volatility for GC analysis; however, the primary amine group can interact strongly with the stationary phase, leading to poor peak shape (tailing) and reduced column lifetime.

To overcome this, derivatization is often employed. The amine group can be converted to a less polar, more stable derivative (e.g., a silyl (B83357) or acetyl derivative) prior to injection. This process reduces peak tailing and improves chromatographic performance. Analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, and detection is commonly achieved with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

Hypothetical GC Method for Analysis

| Parameter | Condition |

|---|---|

| Pre-analysis Step | Derivatization of the amine group (e.g., with BSTFA) |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

A comprehensive search of scientific literature and chemical databases did not yield specific methods or research findings for the chiral separation of this compound using Supercritical Fluid Chromatography (SFC). While SFC is a powerful technique for the separation of chiral compounds, and is widely applied in pharmaceutical analysis for its efficiency and green credentials, there is no available data detailing its application to this specific compound.

Generally, the development of an SFC method for a chiral separation would involve screening various chiral stationary phases (CSPs) and optimizing the mobile phase composition (typically supercritical carbon dioxide with a co-solvent such as methanol (B129727), ethanol, or isopropanol) and other parameters like back pressure, temperature, and flow rate. However, without experimental data, a data table for the separation of this compound enantiomers cannot be constructed.

X-ray Crystallography for Solid-State Structure Determination

There is no publicly available information regarding the solid-state structure determination of this compound by X-ray crystallography. This analytical technique is used to determine the precise arrangement of atoms within a crystalline solid, providing definitive information on bond lengths, bond angles, and conformation, which is crucial for understanding the compound's physical and chemical properties.

The process would involve growing a suitable single crystal of the compound, which can be a significant challenge, followed by diffraction analysis. As no crystallographic data has been published, details on the crystal system, space group, and unit cell dimensions for this compound are not available.

Role of Methyl 4 Amino 3 Cyclohexylbutanoate in Advanced Organic Synthesis

Utilization as a Key Synthetic Intermediate for Complex Molecules

The specific arrangement of functional groups in Methyl 4-amino-3-cyclohexylbutanoate—an amine, an ester, and a bulky cyclohexyl substituent—renders it a versatile intermediate in multi-step synthetic pathways. Organic chemists can selectively modify each of these functional groups to construct intricate molecular architectures. For instance, the primary amine can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce new functionalities. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or it can be reduced to an alcohol, opening up further synthetic possibilities.

Precursor to Substituted Gamma-Aminobutyric Acid Analogues (Focus on Chemical Scaffolds)

A significant application of this compound is its role as a precursor for the synthesis of substituted GABA analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and molecules that mimic its structure can have profound physiological effects. wikipedia.org By using this compound as a starting scaffold, chemists can systematically introduce a variety of substituents to probe the structure-activity relationships of novel GABA analogues.

The general synthetic strategy involves the modification of the amino and/or the ester group of the parent molecule. For example, N-alkylation or N-acylation of the amino group can lead to a diverse range of derivatives. Similarly, the ester can be converted into an amide or other functional groups. The cyclohexyl moiety provides a foundational lipophilic element that can be crucial for the molecule's ability to cross the blood-brain barrier, a key consideration for neurologically active compounds.

Building Block in the Construction of Macrocyclic Structures

While specific examples of this compound being directly used in the construction of macrocyclic structures are not extensively documented in readily available literature, its bifunctional nature—possessing both an amine and a carboxylic acid (after hydrolysis of the ester)—makes it a theoretically viable building block for such applications. Macrocycles are large ring structures that are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to specific targets.

A plausible synthetic route would involve the reaction of the amino group of one molecule of 4-amino-3-cyclohexylbutanoic acid with the carboxylic acid of another, potentially with a linker molecule, to form a large cyclic structure. The cyclohexyl group would be expected to influence the three-dimensional shape of the resulting macrocycle.

Scaffolding for Diverse Chemical Libraries (Focus on Chemical Diversity)

In the field of drug discovery, the generation of chemical libraries containing a wide array of structurally related compounds is a key strategy for identifying new therapeutic agents. This compound serves as an excellent scaffold for the creation of such libraries. A chemical scaffold is a core molecular structure to which a variety of substituents can be attached.

Starting from this compound, a combinatorial chemistry approach can be employed. This involves reacting the parent molecule with a large number of different reagents in a systematic way to produce a library of thousands of distinct compounds. For example, the amino group could be reacted with a hundred different acyl chlorides, and the resulting products could then be further diversified by transformations of the ester group. This approach allows for the rapid exploration of a large chemical space, increasing the probability of discovering molecules with desired biological activities.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

Current synthetic strategies for β-amino acids and their esters often involve multi-step processes that may utilize hazardous reagents or require significant energy input. illinois.edu Future research should prioritize the development of green and sustainable methods for the synthesis of Methyl 4-amino-3-cyclohexylbutanoate.

Key areas for exploration include:

Biocatalytic Approaches: The use of enzymes for chemical synthesis offers high selectivity under mild conditions. nih.govmdpi.com Enzymes such as transaminases could be engineered to catalyze the asymmetric amination of a suitable keto-ester precursor, while lipases could be employed for the enantioselective resolution of racemic ester mixtures. wiley.commdpi.com This approach would not only be more environmentally benign but could also provide access to enantiomerically pure forms of the target molecule, which is crucial for potential pharmaceutical applications. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. rsc.orgrsc.org Investigating microwave-assisted Michael addition reactions between an appropriate amine and a cyclohexyl-containing acrylate (B77674) could offer a rapid and efficient route to the target compound. rsc.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improved safety, and potential for easier scalability. Developing a flow-based synthesis would be a significant step towards a more sustainable and efficient manufacturing process for this and related β-amino esters.

Exploration of New Chemical Transformations and Derivatizations

The functional groups of this compound—the primary amine, the ester, and the C-H bonds of the cyclohexyl ring—provide multiple handles for chemical modification. Exploring these transformations can lead to a diverse library of derivatives with potentially new properties and applications.

N-Functionalization: The primary amine can be readily derivatized through reactions such as acylation, alkylation, or sulfonylation to introduce a wide range of functional groups. This could be used to modulate the compound's polarity, lipophilicity, and biological activity.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or different esters, respectively. This modification is a standard strategy in drug discovery for tuning pharmacokinetic properties.

C-H Functionalization of the Cyclohexyl Ring: Direct, selective functionalization of C-H bonds is a powerful tool in modern organic synthesis. rsc.org Applying C-H activation strategies to the cyclohexyl moiety could introduce new substituents (e.g., hydroxyl, aryl, or alkyl groups) at specific positions, providing access to novel analogues that would be difficult to synthesize through traditional methods. mdpi.comnih.gov The cyclohexyl group is a popular structural motif in drug discovery, and its functionalization can significantly impact binding affinity and metabolic stability. pharmablock.com

Advanced Computational Studies on Reactivity and Interactions

Given the lack of experimental data, computational chemistry offers a powerful and predictive tool to understand the intrinsic properties of this compound.

Conformational Analysis: The flexible cyclohexyl ring and the butanoate chain allow the molecule to adopt multiple conformations. Computational modeling can predict the lowest energy conformers in different environments (gas phase, various solvents), which is critical for understanding its reactivity and potential interactions with biological targets. researchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate a range of quantum chemical descriptors, such as molecular electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and global hardness. niscpr.res.inresearchgate.net These parameters provide insights into the molecule's reactivity, stability, and the likely sites for electrophilic or nucleophilic attack. researchgate.netcumhuriyet.edu.tr Such studies can guide the design of new chemical reactions and help rationalize experimental outcomes. acs.org

Molecular Dynamics Simulations: If a biological target is hypothesized, molecular dynamics (MD) simulations can model the interaction between this compound and the target protein. nih.govnih.gov These simulations can predict binding modes, estimate binding affinities, and identify key intermolecular interactions, providing a rational basis for designing more potent analogues.

Applications in Materials Chemistry or Catalysis

While primarily viewed through the lens of a potential bioactive molecule, the structural features of this compound suggest plausible, albeit speculative, applications in other fields.

Polymer Chemistry: β-amino esters are the monomers used to synthesize poly(β-amino esters) (PBAEs), a class of biodegradable and pH-responsive polymers with significant applications in drug and gene delivery. resolvemass.caresolvemass.canih.govrug.nl The unique cyclohexyl group of this compound could impart novel properties, such as increased hydrophobicity and altered degradation kinetics, to PBAEs derived from it. Future research could explore its polymerization and the characteristics of the resulting materials. acs.org

Organocatalysis: Chiral amines and their derivatives are widely used as organocatalysts. It is conceivable that derivatives of this compound, particularly after modification of the amine and ester groups, could be investigated for their potential to catalyze asymmetric reactions.

Design and Synthesis of Mechanistically Informative Analogues

As a potential analogue of γ-aminobutyric acid (GABA), this compound could interact with GABA-related biological targets. mdpi.com The design and synthesis of specific analogues can serve as powerful probes to understand structure-activity relationships (SAR).

Conformationally Restricted Analogues: The flexibility of the molecule can be a drawback when trying to determine the "active" conformation responsible for biological activity. Synthesizing conformationally restricted analogues, where the relative orientation of the amino and ester groups is locked by incorporating the structure into a bicyclic or cyclopropane-based system, can provide invaluable information. nih.govnih.govresearchgate.netinformahealthcare.com Comparing the biological activity of these rigid analogues can help elucidate the optimal geometry for target binding.

Isotopically Labeled Analogues: The synthesis of analogues containing stable isotopes (e.g., ²H, ¹³C, ¹⁵N) at specific positions would be invaluable for mechanistic studies. For instance, isotopically labeled compounds can be used in nuclear magnetic resonance (NMR) studies to track binding events or in mass spectrometry-based metabolic studies to follow the compound's fate in a biological system.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-3-cyclohexylbutanoate, and what challenges arise during its preparation?

- Methodology : A common approach involves multi-step synthesis starting from cyclohexyl precursors. For example, the cyclohexyl moiety can be introduced via alkylation or Michael addition reactions. The amino group may require protection (e.g., using tert-butoxycarbonyl [Boc] groups) during esterification to prevent side reactions. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the final product. Key challenges include controlling stereochemistry at the 3-cyclohexyl position and minimizing racemization of the amino group during synthesis .

- Validation : Confirm intermediate structures using H/C NMR and mass spectrometry (MS). Compare retention times with reference standards (e.g., via HPLC) to assess purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Techniques :

- Spectroscopy : H NMR (to confirm cyclohexyl protons and ester methyl groups), C NMR (to identify carbonyl carbons), and IR (to detect amine and ester functionalities).

- Chromatography : HPLC or GC-MS for purity assessment, especially to detect residual solvents or byproducts.

- Physicochemical Analysis : Measure logP (octanol-water partition coefficient) to predict lipophilicity, which influences bioavailability. Cyclohexyl groups typically enhance lipophilicity, as seen in structurally similar compounds .

Advanced Research Questions

Q. How does the stereochemistry of the 3-cyclohexyl substituent influence the compound’s biological activity in enzyme inhibition studies?

- Experimental Design :

- Synthesize enantiomers of this compound using chiral catalysts or resolving agents.

- Test inhibitory effects on target enzymes (e.g., aromatase or GABA transaminase) via kinetic assays. Compare IC values between enantiomers.

- Data Interpretation : Structural analogs like 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione show that bulky cyclohexyl groups enhance steric hindrance, potentially improving binding specificity to hydrophobic enzyme pockets .

Q. What are the stability profiles of this compound under physiological pH conditions, and how can degradation pathways be mitigated?

- Methodology :

- Conduct accelerated stability studies by incubating the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via LC-MS.

- Identify major degradation products (e.g., hydrolyzed carboxylic acid derivatives) and propose mechanisms (e.g., ester hydrolysis at acidic pH).

- Mitigation Strategies : Formulate the compound in enteric-coated capsules to bypass gastric hydrolysis, or develop prodrugs with stabilized ester linkages .

Q. How can computational modeling guide the design of this compound analogs with enhanced blood-brain barrier (BBB) permeability?

- Approach :

- Use molecular docking to predict interactions with BBB transporters (e.g., P-glycoprotein).

- Modify substituents (e.g., replacing methyl esters with ethyl groups) to optimize lipophilicity and hydrogen-bonding capacity.

- Validation : Compare in silico predictions with in vivo BBB penetration assays (e.g., brain-to-plasma ratio measurements in rodent models). Methyl 4-aminobutanoate derivatives demonstrate that ester chain length critically impacts BBB transit .

Key Research Gaps

- Stereoselective Synthesis : Current methods lack efficiency in producing enantiopure forms, limiting mechanistic studies.

- In Vivo Pharmacokinetics : Limited data on tissue distribution and metabolite identification in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.